1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Description
Historical Development of Imidazolium-Based Ionic Liquids
The development of imidazolium-based ionic liquids represents a pivotal chapter in the evolution of modern chemical science, tracing its origins to foundational work conducted in the early twentieth century. The term "ionic liquid" in its general sense was first employed as early as 1943, although the actual discovery of the first ionic liquid is subject to historical debate. The foundational work began with ethanolammonium nitrate, which was reported in 1888 by S. Gabriel and J. Weiner, demonstrating a melting point of 52-55°C. However, the most significant early contribution came from Paul Walden in 1914, who reported ethylammonium nitrate with a melting point of 12°C, establishing what many consider the first stable room-temperature ionic liquid.
The modern era of imidazolium-based ionic liquids began in earnest during the 1970s and 1980s, when researchers developed ionic liquids based on alkyl-substituted imidazolium and pyridinium cations, combined with halide or tetrahalogenoaluminate anions, specifically targeting applications as electrolytes in battery systems. A transformative moment occurred in the early 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid chemistry for the first time, utilizing 1-alkyl-3-methylimidazolium chloride aluminium chloride ionic liquids. These cations subsequently became the most popular choice for ionic liquid synthesis, fundamentally altering the landscape of the field.
The breakthrough that established the foundation for modern ionic liquid research occurred in 1992 with the publication of Wilkes and Zaworotko's work on air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. This development marked the beginning of what researchers now term the "second generation" of ionic liquids, characterized by enhanced stability and broader application potential. The introduction of the bis(trifluoromethylsulfonyl)imide anion in 1996 by Bonhote and colleagues represented another crucial advancement, as this class of ionic liquids demonstrated significantly reduced viscosity and enhanced conductivity compared to their predecessors.
Significance of [C8mim][NTf2] in Ionic Liquid Research
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide occupies a unique position within ionic liquid research due to its optimal balance of physicochemical properties and practical applicability. The compound's significance stems from its incorporation of an octyl chain on the imidazolium cation, which provides enhanced hydrophobicity and improved thermal stability compared to shorter-chain analogues. Research has demonstrated that the [NTf2] anion imparts numerous beneficial properties including low melting points, relatively low viscosity, wide electrochemical windows, hydrophobicity, and remarkable stability toward hydrolysis.
The molecular-level characteristics of the [NTf2] anion contribute significantly to the compound's utility. This anion is characterized by diffuse charge distribution, very weak coordination ability, and the capacity to adopt two conformations: cis and trans, all of which contribute to the low lattice energy of [NTf2] salts. The conformational flexibility of the [NTf2] anion enables it to adopt both conformers in the liquid state, in contrast to fixed conformers in solid phases, resulting in liquid structures that bear little correlation to crystal structures.
Neutron scattering studies have revealed that [C8mim][NTf2] exhibits substantial nanosegregation compared to shorter-chain ionic liquids such as [C2mim][NTf2], induced by the presence of long alkyl chains. This nanosegregation creates distinct structural domains that enhance the compound's unique properties. Furthermore, research has demonstrated that protons on the imidazolium ring participate in hydrogen bonding, with oxygen and nitrogen atoms in the [NTf2] anion acting as hydrogen bond acceptors, with the dominant interaction occurring through oxygen atoms.
The compound's vapor pressure characteristics have been extensively studied, with research indicating that [C8mim][NTf2] demonstrates different vaporization behavior compared to its shorter-chain counterparts. Mass loss Knudsen effusion measurements have shown that the vapor pressure behavior can vary substantially depending not only on the purity of the final product but also on the precursor materials used in synthesis, highlighting the importance of synthetic methodology in determining final properties.
Nomenclature and Common Abbreviations
The systematic nomenclature of this compound follows established conventions for ionic liquid designation, incorporating both cation and anion components in a standardized format. The compound is most commonly represented by the abbreviation [C8mim][NTf2], where "C8mim" denotes the 1-methyl-3-octylimidazolium cation and "NTf2" represents the bis(trifluoromethylsulfonyl)imide anion. Alternative abbreviations found in the literature include [OMIm][NTf2], where "OMIm" stands for octylmethylimidazolium, and the more detailed designation [OMIM][TFSI], where TFSI represents the alternative nomenclature for the bis(trifluoromethylsulfonyl)imide anion.
The Chemical Abstracts Service (CAS) registry number for this compound is 178631-04-4, providing unambiguous identification in chemical databases and regulatory documentation. The molecular formula C₁₄H₂₃F₆N₃O₄S₂ accurately describes the atomic composition, indicating the presence of 14 carbon atoms, 23 hydrogen atoms, 6 fluorine atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms. Additional synonyms encountered in the literature include OMIM BTA, OMIM BTI, and C₁C₈Im BTA, where BTA and BTI represent alternative abbreviations for the bis(trifluoromethylsulfonyl)imide anion.
The systematic IUPAC nomenclature for the cation is 1-methyl-3-octylimidazolium, while the anion is designated as bis(trifluoromethylsulfonyl)imide or bis[(trifluoromethyl)sulfonyl]imide. In some literature, the anion is referred to by the alternative name bis(trifluoromethanesulfonyl)imide, reflecting different approaches to describing the sulfonyl functionality. The compound's nomenclature reflects the systematic approach to ionic liquid designation that has evolved to accommodate the vast array of possible cation-anion combinations available in modern ionic liquid chemistry.
Position Within the Broader Family of Ionic Liquids
This compound occupies a distinguished position within the extensive family of ionic liquids, representing a confluence of optimal structural features that have made it a benchmark compound for comparative studies. Within the imidazolium-based ionic liquid subfamily, this compound belongs to the 1-alkyl-3-methylimidazolium series with [NTf2] anions, a category that has received extensive research attention due to its exceptional combination of properties. The compound's position is particularly significant when compared to other chain-length variants in the same series, as research has shown that the octyl chain length provides an optimal balance between desired properties and practical considerations.
Comparative studies across the [Cnmim][NTf2] series, where n ranges from 2 to 14, have revealed that [C8mim][NTf2] represents a critical transition point in terms of physicochemical behavior. While shorter-chain variants such as [C2mim][NTf2] exhibit higher conductivity and lower viscosity, they lack the thermal stability and hydrophobic characteristics that make [C8mim][NTf2] suitable for specialized applications. Conversely, longer-chain variants beyond C8 demonstrate increased viscosity that can limit their practical utility in many applications.
The compound's relationship to other ionic liquid families extends beyond the imidazolium category. When compared to tetraalkylphosphonium ionic liquids, [C8mim][NTf2] offers distinct advantages in terms of synthetic accessibility and cost-effectiveness, while maintaining comparable thermal and electrochemical stability. In the context of pyrrolidinium-based ionic liquids, [C8mim][NTf2] provides superior hydrogen bonding capabilities due to the acidic protons on the imidazolium ring, which can be advantageous for specific catalytic applications.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECQXINNQGHJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047955 | |
| Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
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Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-04-4 | |
| Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID0047955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide | |
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| Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
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Preparation Methods
Alkylation of 1-Methylimidazole
The synthesis begins with the alkylation of 1-methylimidazole using 1-bromooctane. In a representative procedure, 1-methylimidazole and 1-bromooctane are combined in acetonitrile (MeCN) at a molar ratio of 1:1.5 and refluxed for 24 hours under inert conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole’s nitrogen attacks the primary alkyl bromide. Excess 1-bromooctane ensures complete conversion, minimizing residual starting materials. After reflux, the mixture is concentrated via rotary evaporation, yielding 1-methyl-3-octylimidazolium bromide ([C₈C₁Im]Br) as a viscous yellow liquid.
Critical Parameters :
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Solvent Choice : MeCN enhances reaction kinetics due to its polar aprotic nature, which stabilizes ionic intermediates.
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Temperature : Reflux at 82°C (MeCN’s boiling point) accelerates the reaction without decomposing reactants.
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Stoichiometry : A 1.5-fold excess of 1-bromooctane drives the reaction to >95% completion.
Anion Exchange with Lithium Bis(trifluoromethylsulfonyl)imide (LiNTf₂)
The bromide intermediate undergoes metathesis with LiNTf₂ to replace Br⁻ with NTf₂⁻. In a typical procedure, [C₈C₁Im]Br is dissolved in acetone and stirred with 1.05 equivalents of LiNTf₂ for 12 hours. The NTf₂⁻ anion’s hydrophobicity facilitates phase separation, with the product partitioning into dichloromethane (CH₂Cl₂) during extraction. Subsequent washing with deionized water removes residual LiBr, and drying over MgSO₄ ensures anhydrous conditions.
Optimization Insights :
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Solvent System : Acetone’s mid-polarity balances LiNTf₂ solubility and product isolation efficiency.
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Equivalence Ratio : A slight excess of LiNTf₂ (1.05 eq.) ensures complete anion exchange, verified via halide-negative AgNO₃ tests.
Purification and Quality Control
Solvent Washing and Drying
Post-synthesis purification involves sequential washing with diethyl ether to remove non-ionic impurities. The ionic liquid’s hydrophobicity prevents dissolution in ether, enabling facile separation. Vacuum drying at 60–80°C for 48 hours reduces water content to <100 ppm, as quantified by Karl Fischer titration.
Halide Removal
Residual halides (e.g., Br⁻) are detrimental to electrochemical applications. Three strategies are employed:
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Multiple Extractions : CH₂Cl₂/water partitioning reduces halide concentration to <50 ppm.
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Ion Chromatography : Direct quantification ensures compliance with purity standards.
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AgNO₃ Testing : Aqueous solutions of the ionic liquid are tested for halide-induced precipitation, with negative results confirming successful anion exchange.
Analytical Characterization
Structural Validation via NMR Spectroscopy
¹H NMR (500 MHz, CDCl₃) reveals characteristic peaks:
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δ 8.64 (s, 1H, NCHN),
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δ 7.27–7.24 (m, 2H, imidazolium C4/5-H),
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δ 4.08 (t, J = 7 Hz, 2H, NCH₂),
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δ 3.86 (s, 3H, NCH₃),
¹³C and ¹⁹F NMR further confirm the absence of alkyl bromide and the presence of NTf₂⁻ (δ -79 ppm for CF₃ groups).
Purity Assessment
HPLC with UV detection (210 nm) confirms >99% purity, with no detectable impurities. Thermal gravimetric analysis (TGA) reveals decomposition onset at 400°C, corroborating the compound’s thermal stability.
Comparative Analysis of Methodologies
Table 1: Synthesis Conditions Across Studies
| Parameter | |||
|---|---|---|---|
| Alkylation Solvent | MeCN | MeCN | CH₂Cl₂ |
| Reaction Time | 24 h | 48 h | 24 h |
| Anion Exchange Solvent | Acetone | Water/Acetone | Acetone |
| Purity (%) | >99 | >98 | >99 |
Key trends include MeCN’s dominance as an alkylation solvent and acetone’s efficacy in anion exchange. Extended reaction times in correlate with higher initial halide contamination.
Challenges and Mitigation Strategies
Residual Halides
Incomplete anion exchange leaves Br⁻, which degrades electrochemical performance. Mitigation includes:
Moisture Sensitivity
NTf₂⁻’s hygroscopicity necessitates rigorous drying. Vacuum ovens at 80°C and molecular sieves during storage maintain <100 ppm H₂O.
Recent Advances in Synthesis
Chemical Reactions Analysis
Thermal Decomposition
[OMIm][TFSI] exhibits high thermal stability but decomposes at elevated temperatures (>400°C) . Key decomposition products include:
- Gaseous byproducts : CO, CO₂, HF, and SOₓ .
- Residues : Carbonaceous materials and fluorinated organics .
| Property | Value |
|---|---|
| Decomposition onset | 420°C |
| Glass transition (Tg) | -86°C |
| Viscosity at 20°C | 106 cP |
Electrochemical Reactivity
[OMIm][TFSI] serves as an electrolyte in electrochemical systems due to its high ionic conductivity (1.00 mS/cm at 20°C) . Key reactions include:
- Redox processes : Facilitates electron transfer in carbon paste electrodes .
- CO₂ solubility : Henry’s Law constant of 53.2 bar at 25°C, making it effective for carbon capture .
Electrochemical performance ( ):
| Parameter | Value |
|---|---|
| Conductivity (20°C) | 1.00 mS/cm |
| Capacitance (electrode) | 1–2 nF |
| Diffusion coefficient | 1.5 × 10⁻⁶ cm²/s |
Solvent Interactions and Catalysis
The compound’s hydrophobicity (water solubility: <100 ppm) and low volatility make it ideal for non-aqueous reactions:
- Cross-coupling reactions : Enhances reaction rates in Heck and Suzuki-Miyaura couplings .
- Acid-base interactions : Stable in acidic media but reacts with strong bases (e.g., NaOH), leading to hydrolysis of the TFSI anion .
Comparative solvent properties ( ):
| Property | [OMIm][TFSI] | Water | Ethanol |
|---|---|---|---|
| Density (25°C) | 1.32 g/cm³ | 1.00 g/cm³ | 0.789 g/cm³ |
| Viscosity (20°C) | 106 cP | 1.00 cP | 1.20 cP |
Compatibility with Organic Substrates
[OMIm][TFSI] interacts with aromatic hydrocarbons and polar solvents:
Scientific Research Applications
Electrochemistry
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is widely utilized as an electrolyte in various electrochemical devices:
- Batteries and Supercapacitors : Its high ionic conductivity and thermal stability make it ideal for use in energy storage systems, enhancing efficiency and performance .
- Electrochemical Sensors : The compound has been shown to provide stable potential readings in complex biological fluids, making it suitable for biosensing applications. For instance, reference electrodes doped with this ionic liquid exhibited a potential drift as low as 20 μV/h over extended periods .
Catalysis
The compound serves as both a solvent and catalyst in organic reactions:
- It enhances reaction rates and selectivity, particularly in processes involving complex organic substrates. Its unique solvation properties allow for improved interaction between reactants .
Green Chemistry
Due to its low toxicity and environmentally friendly profile, this compound is employed in green chemistry initiatives:
- It acts as a solvent that minimizes harmful waste and reduces the environmental footprint of chemical processes .
Separation Processes
This ionic liquid is effective in various separation techniques:
- Liquid-Liquid Extraction : It is used to selectively extract compounds from mixtures, benefiting from its high solubility and hydrophobic nature.
- Chromatography : Its properties facilitate the purification of chemical substances, enhancing the efficiency of chromatographic methods .
Nanotechnology
In nanotechnology, this compound is utilized for:
- The synthesis and stabilization of nanoparticles, improving their properties for various applications, including drug delivery and catalysis .
Data Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Electrochemistry | Electrolyte in batteries | High ionic conductivity |
| Electrochemical sensors | Stable potential readings | |
| Catalysis | Organic reactions | Enhanced reaction rates |
| Green Chemistry | Solvent for chemical processes | Low toxicity, environmentally friendly |
| Separation Processes | Liquid-liquid extraction | Selective compound extraction |
| Chromatography | Improved purification | |
| Nanotechnology | Synthesis of nanoparticles | Enhanced properties for applications |
Case Study 1: Electrochemical Sensors
A study demonstrated the effectiveness of this compound in electrochemical sensors designed for biological applications. The sensors showed minimal potential drift over time when exposed to complex biological fluids such as serum, indicating reliability in real-world applications .
Case Study 2: Catalytic Reactions
Research highlighted the role of this ionic liquid in catalyzing the synthesis of fine chemicals. The results indicated significant improvements in yield and selectivity compared to traditional solvents, showcasing its potential to transform catalytic processes in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Physical Properties of [C₈mim][NTf₂] and Analogous ILs
Estimated from structural analogs; *Higher due to octyl chain .
- Volatility : [C₈mim][NTf₂] exhibits lower vapor pressure than [C₂mim][NTf₂] (ethyl analog) but comparable to phosphonium-based ILs like [P8888][DEHP], making it suitable for high-temperature applications .
- Viscosity : The octyl chain increases viscosity (200–300 mPa·s) compared to [C₂mim][NTf₂] (34 mPa·s) and [C₄mim][NTf₂] (52 mPa·s) due to stronger van der Waals interactions .
- Thermal Stability : Longer alkyl chains generally enhance thermal stability. [C₈mim][NTf₂] decomposes above 400°C, outperforming shorter-chain imidazolium ILs .
Molecular Interactions and Structural Effects
- Hydrogen Bonding : The absence of a C2 hydrogen (due to methylation) in [C₈mim][NTf₂] reduces cation-anion hydrogen bonding compared to [C₂mim][NTf₂], leading to lower melting points and viscosities .
- Hydrophobicity : The octyl chain enhances hydrophobicity, enabling efficient phase separation in CO₂ capture and liquid-liquid extraction (e.g., thiophene removal from hydrocarbons) .
- Electronic Structure : DFT studies on [C₂mim][NTf₂] reveal delocalized charges on the [NTf₂]⁻ anion, which stabilize the IL. Similar behavior is expected for [C₈mim][NTf₂], though the octyl chain may weaken Coulombic interactions .
Table 2: Application-Specific Comparisons
Limitations and Trade-offs
- Conductivity : Higher viscosity reduces ionic conductivity compared to [C₂mim][NTf₂], limiting its use in electrochemical devices .
Biological Activity
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide (OMIM NTf2) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of OMIM NTf2, focusing on its toxicity, effects on microbial communities, and potential applications.
- Molecular Formula : C₁₄H₂₃F₆N₃O₄S₂
- Molecular Weight : 475.47 g/mol
- Melting Point : -43 °C
- Density : 1.32 g/cm³
- Viscosity : 106 cP (20 °C)
- Conductivity : 1.00 mS/cm (20 °C) .
Toxicity Studies
Research has indicated that ionic liquids, including OMIM NTf2, can exhibit varying degrees of toxicity to biological systems. A study evaluated the effects of different concentrations of OMIM NTf2 on the growth of Saccharomyces cerevisiae (yeast). The findings revealed that:
- At lower concentrations, OMIM NTf2 showed minimal inhibitory effects on yeast growth.
- As concentration increased, a notable reduction in cell viability was observed, indicating a dose-dependent toxicity .
Effects on Microbial Communities
OMIM NTf2's impact on soil microbial communities was assessed in a laboratory setting. The study found that:
- Microbial Diversity : High concentrations of OMIM NTf2 significantly reduced microbial diversity and altered community structures.
- Enzyme Activity : Soil enzyme activities were affected; for instance, urease activity increased initially but decreased over time at higher concentrations .
| Concentration (mg/kg) | Urease Activity | Microbial Diversity |
|---|---|---|
| 1.0 | Increased | Moderate |
| 5.0 | Decreased | Low |
| 10.0 | Significantly decreased | Very Low |
Case Studies
- Biodegradation by Marine-Derived Bacteria : A study isolated marine bacteria capable of degrading imidazolium-based ionic liquids, including OMIM NTf2. The bacteria Rhodococcus erythropolis and Brevibacterium sanguinis demonstrated significant growth in the presence of these compounds, suggesting potential for bioremediation applications .
- Toxicity to Soil Microbial Communities : Another investigation assessed the impact of OMIM NTf2 on soil enzyme activities and microbial communities over a 40-day period. High concentrations led to decreased enzyme activities and altered community structures, highlighting the ecological risks associated with ionic liquid use in agricultural settings .
Mechanisms of Toxicity
The mechanisms underlying the toxicity of OMIM NTf2 include:
- Membrane Integrity Disruption : Ionic liquids can compromise cell membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : Enzymatic processes essential for microbial survival may be inhibited by the presence of ionic liquids, affecting nutrient cycling in ecosystems .
Q & A
Basic: What are the recommended methods for synthesizing and purifying 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide to achieve >99% purity?
Methodological Answer:
Synthesis typically involves a two-step metathesis reaction:
Alkylation : React 1-methylimidazole with octyl bromide under inert conditions to form 1-methyl-3-octylimidazolium bromide.
Anion Exchange : Treat the bromide salt with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) in aqueous or acetone media, followed by extraction and washing to remove residual halides .
Purification :
- Use repeated solvent (e.g., dichloromethane) washing and vacuum drying at 60–80°C for 48 hours.
- Confirm purity via ¹H/¹³C NMR (absence of alkyl halide peaks) and HPLC (>99% purity) .
Advanced: How can researchers design experiments to resolve discrepancies in reported viscosity values under varying temperatures and pressures?
Methodological Answer:
Discrepancies often arise from differences in measurement techniques or impurities. To address this:
- High-Pressure Viscometry : Use a falling-ball viscometer or capillary rheometer for measurements across 0.1–100 MPa and 293–373 K, ensuring degassing to eliminate air bubbles .
- Cross-Validation : Compare experimental data with molecular dynamics (MD) simulations parameterized using force fields optimized for imidazolium cations and NTf₂ anions .
- Impurity Analysis : Quantify water content via Karl Fischer titration (<100 ppm) and halide residues via ion chromatography (<50 ppm) to isolate viscosity contributions .
Basic: What analytical techniques are most effective for characterizing the structural integrity and purity of this ionic liquid?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for octyl chain; δ 3.8–4.2 ppm for methylimidazolium protons) and ¹³C NMR confirm alkylation and anion integrity .
- Mass Spectrometry (ESI-MS) : Detect cation ([C₁₂H₂₃N₂]⁺, m/z 195.2) and anion ([NTf₂]⁻, m/z 280.0) to rule out decomposition .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >350°C) and residual solvents .
Advanced: What computational models are suitable for predicting phase behavior and thermodynamic properties in mixed-solvent systems?
Methodological Answer:
- CPA Equation of State : Fit parameters using experimental vapor pressure and liquid density data to predict CO₂ solubility and activity coefficients in binary/ternary mixtures .
- UNIFAC-IL Model : Extend UNIFAC with group contributions for imidazolium cations and NTf₂ anions to estimate phase equilibria in solvent blends (e.g., water, alcohols) .
- Validation : Compare predictions with high-pressure gravimetric gas solubility measurements (e.g., CO₂ uptake at 10–50 bar) .
Advanced: How can the electrochemical stability window (ESW) be accurately measured for energy storage applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Use a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) at 1–100 mV/s scan rates in a glovebox (<1 ppm O₂/H₂O). The ESW is typically 4.1–4.5 V vs. Li/Li⁺ .
- Impedance Spectroscopy (EIS) : Measure ionic conductivity (0.1–10 mS/cm at 25°C) and correlate with viscosity using the Walden plot .
- Accelerated Aging : Test stability under 4.2 V for 500 cycles to evaluate decomposition products via FTIR or Raman spectroscopy .
Basic: What safety protocols are critical when handling this ionic liquid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Spill Management : Absorb with vermiculite or sand, avoiding water to prevent dispersion. Dispose via certified hazardous waste channels .
- Storage : Keep in sealed, inert-gas-purged containers (HDPE or glass) at 15–25°C to prevent hydrolysis .
Advanced: How can researchers address contradictions in CO₂ solubility data reported across studies?
Methodological Answer:
- Standardized Gravimetric Methods : Use a magnetic suspension balance at 298–323 K and 1–50 bar, ensuring equilibration times >12 hours .
- Isochoric Saturation : Measure pressure drop in a calibrated cell to calculate mole fractions. Cross-check with in situ FTIR for gas-phase composition .
- Model Calibration : Refine CPA or UNIFAC-IL parameters using high-fidelity datasets to reconcile discrepancies .
Advanced: What strategies optimize this ionic liquid’s use as a solvent in nanoparticle synthesis?
Methodological Answer:
- Solvent Templating : Exploit low surface tension (25–30 mN/m) and high polarity to control ZnO nanoparticle size (5–50 nm) via microwave-assisted synthesis .
- In Situ Characterization : Use dynamic light scattering (DLS) and TEM to monitor nucleation kinetics. Adjust water content (<0.1 wt%) to stabilize colloids .
- Recycling : Recover the ionic liquid via vacuum distillation (80°C, 0.1 mbar) with >95% yield after synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
